molecular formula C23H21N3O3S2 B2452625 N-benzyl-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide CAS No. 865593-34-6

N-benzyl-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide

Cat. No.: B2452625
CAS No.: 865593-34-6
M. Wt: 451.56
InChI Key: LDKJQNROOCBHMV-VXPUYCOJSA-N
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Description

N-benzyl-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide is a useful research compound. Its molecular formula is C23H21N3O3S2 and its molecular weight is 451.56. The purity is usually 95%.
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Properties

IUPAC Name

N-benzyl-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-2-12-25-22(29)20(31-23(25)30)19-16-10-6-7-11-17(16)26(21(19)28)14-18(27)24-13-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,24,27)/b20-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKJQNROOCBHMV-VXPUYCOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C₃₈H₃₃N₃O₃S₂, with a molecular weight of 629.82 g/mol. Its structure features an indole moiety linked to a thiazolidinone derivative, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties by disrupting microbial enzyme functions.
  • Anticancer Potential : The compound has shown promise in inhibiting the proliferation of cancer cells through various pathways, including apoptosis induction .

Antimicrobial Activity

Research indicates that N-benzyl derivatives often possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacteria and fungi, suggesting potential applications in treating infections .

Anticancer Activity

Studies have reported that this compound exhibits selective cytotoxicity towards cancer cell lines. For example, it has shown activity against lung cancer cell lines such as A549 and HCC827 with IC50 values indicating moderate to high potency (Table 1).

Cell LineIC50 (μM)Activity Level
A5498.78High
HCC8276.68High
NCI-H35816.00Moderate

These results highlight its potential as a lead compound in anticancer drug development.

Case Studies and Research Findings

  • Study on Antiproliferative Effects : A study evaluated the antiproliferative effects of various benzothiazole derivatives including N-benzyl compounds. The results indicated that those with specific substitutions showed enhanced activity against lung cancer cells, supporting the hypothesis that structural modifications can significantly impact biological activity .
  • Molecular Docking Studies : Molecular docking studies have been employed to understand the interaction between N-benzyl derivatives and target proteins involved in cancer pathways. These studies suggest favorable binding affinities, indicating potential as therapeutic agents .

Preparation Methods

Propyl-Substituted Thiazolidinone Synthesis

The 3-propyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene intermediate is synthesized via a three-component reaction :

  • Propylamine reacts with carbon disulfide in ethanol at 0–5°C to form a dithiocarbamate salt.
  • Ethyl 2-chloroacetoacetate is added, initiating cyclization to yield the thiazolidinone ring.

Reaction Conditions

Component Molar Ratio Solvent Temperature Time Yield
Propylamine 1.0 Ethanol 0–5°C 2 hr 85%
Carbon disulfide 1.2
Ethyl 2-chloroacetoacetate 1.1 25°C 6 hr 78%

This method, adapted from Evitachem’s protocol, ensures regioselective propyl incorporation at position 3.

Indole-Thiazolidinone Conjugation

Knoevenagel Condensation

The thiazolidinone intermediate undergoes Z-selective condensation with 2-oxoindole in the presence of piperidine as a base:

Optimized Protocol

  • Reactants : Thiazolidinone (1.0 eq), 2-oxoindole (1.05 eq).
  • Catalyst : Piperidine (10 mol%), acetic acid (5 mol%).
  • Solvent : Toluene, reflux (110°C).
  • Time : 12 hr.
  • Yield : 72%.

The reaction’s stereochemical outcome (Z-configuration) is confirmed via NOESY NMR , showing spatial proximity between the indole C3-H and thiazolidinone C5-H.

N-Benzyl Acetamide Functionalization

Acetylation and Benzylation

The indole nitrogen is acetylated using chloroacetyl chloride , followed by benzylation with benzylamine :

Stepwise Procedure

  • Chloroacetylation :
    • Indole-thiazolidinone (1.0 eq), chloroacetyl chloride (1.2 eq), DMF, 0°C → 25°C, 4 hr.
    • Yield: 89%.
  • Benzylation :
    • Chloroacetyl intermediate (1.0 eq), benzylamine (1.5 eq), K₂CO₃ (2.0 eq), DMF, 80°C, 8 hr.
    • Yield: 76%.

Critical Note : Excess benzylamine ensures complete displacement of the chloride, while K₂CO₃ scavenges HCl.

Data Tables and Comparative Analysis

Table 1. Summary of Key Synthetic Steps

Step Reaction Type Key Reagents Yield Citation
Thiazolidinone synthesis Cyclization Propylamine, CS₂, ethyl 2-chloroacetoacetate 78%
Knoevenagel condensation Condensation Piperidine, acetic acid 72%
N-Benzyl acetamide formation Nucleophilic substitution Chloroacetyl chloride, benzylamine 76%

Table 2. Spectral Data for Intermediate Validation

Intermediate Characterization Method Key Signals
Thiazolidinone ¹H NMR (400 MHz, CDCl₃) δ 3.42 (t, J=7.2 Hz, 2H, CH₂), 1.65 (m, 2H, CH₂), 0.95 (t, J=7.4 Hz, 3H, CH₃)
Indole-thiazolidinone IR (KBr) 1685 cm⁻¹ (C=O), 1220 cm⁻¹ (C=S)
N-Benzyl acetamide ¹³C NMR (100 MHz, DMSO) δ 169.8 (C=O), 137.2 (Cquat benzyl), 44.1 (CH₂)

Q & A

Q. What are the optimal synthetic routes for N-benzyl-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide?

The synthesis typically involves multi-step condensation reactions. A common approach includes:

  • Step 1 : Formation of the thiazolidinone ring via reaction of 2-thioxothiazolidin-4-one with 3-formylindole derivatives under acidic conditions (acetic acid, sodium acetate) .
  • Step 2 : Acetamide coupling using N-benzylamine and activated esters (e.g., chloroacetyl chloride).
  • Purification : Recrystallization from DMF/acetic acid mixtures and characterization via HPLC or TLC .

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and stereochemistry, with HSQC/HMBC for connectivity .
  • X-ray Crystallography : SHELX or WinGX/ORTEP for resolving anisotropic displacement parameters and verifying Z/E isomerism .
  • Mass Spectrometry : High-resolution MS to validate molecular weight and fragmentation patterns .

Q. How can researchers assess the compound's biological activity in vitro?

Methodologies include:

  • Enzyme Inhibition Assays : Dose-response curves against targets like kinases or proteases, using fluorogenic substrates .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., 3^3H-labeled competitors) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural analysis?

Contradictions often arise from solvation effects or dynamic processes. Strategies include:

  • Variable-Temperature NMR : To identify tautomeric equilibria or rotational barriers .
  • Crystallographic Validation : Compare solution-state NMR with solid-state X-ray data .
  • 2D NMR Techniques : Use NOESY/ROESY to confirm spatial proximity of protons in isomers .

Q. What strategies optimize reaction yields for derivatives with enhanced bioactivity?

  • Catalyst Screening : Test bases (e.g., DBU) or transition metals (e.g., Pd for cross-coupling) .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Design of Experiments (DoE) : Statistical models (e.g., Taguchi) to balance temperature, stoichiometry, and reaction time .

Q. How can in silico modeling predict target interactions for this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to proteins (e.g., tubulin, kinases) .
  • MD Simulations : GROMACS/AMBER for stability analysis of ligand-receptor complexes .
  • QSAR Models : Corrogate substituent effects (e.g., propyl vs. allyl groups) on activity .

Q. What experimental approaches address isomerism-related challenges in bioactivity studies?

  • Chiral HPLC : Separate Z/E isomers using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .
  • Circular Dichroism (CD) : Correlate absolute configuration with activity trends .
  • Isomer-Specific Assays : Compare IC50_{50} values of isolated isomers in biological models .

Q. How do polymorphism and crystal packing affect physicochemical properties?

  • PXRD Analysis : Identify polymorphs and assess stability under humidity/temperature stress .
  • DSC/TGA : Measure melting points and thermal degradation profiles .
  • Solubility Studies : Compare dissolution rates of polymorphs in biorelevant media (FaSSIF/FeSSIF) .

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